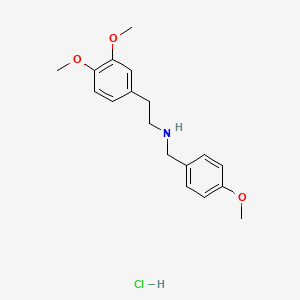

Benzeneethanamine, 3,4-dimethoxy-N-((4-methoxyphenyl)methyl)-, hydrochloride

Description

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-N-[(4-methoxyphenyl)methyl]ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO3.ClH/c1-20-16-7-4-15(5-8-16)13-19-11-10-14-6-9-17(21-2)18(12-14)22-3;/h4-9,12,19H,10-11,13H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRQGMPYNFZSKPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNCCC2=CC(=C(C=C2)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00212848 | |

| Record name | Benzeneethanamine, 3,4-dimethoxy-N-((4-methoxyphenyl)methyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00212848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63434-00-4 | |

| Record name | Benzeneethanamine, 3,4-dimethoxy-N-((4-methoxyphenyl)methyl)-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063434004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneethanamine, 3,4-dimethoxy-N-((4-methoxyphenyl)methyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00212848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Etherification of 3,4-Dihydroxybenzyl Chloride

The foundational step involves converting 3,4-dihydroxybenzyl chloride to 3,4-dimethoxybenzyl chloride using dimethyl sulfate under alkaline conditions:

Reaction Conditions

- Temperature: 45°C ± 5°C (30–60°C range)

- NaOH concentration: 5–10% aqueous solution

- Dimethyl sulfate feed rate: 10–12 hours continuous addition

- Yield: 92–95%

This exothermic reaction requires precise temperature control to minimize hydrolysis byproducts. Patent CN105384650A reports 90% conversion efficiency when maintaining pH >12 through incremental NaOH addition.

Cyanogenation and Catalytic Hydrogenation

The etherified intermediate undergoes cyanogenation with sodium/potassium cyanide followed by hydrogenation:

| Step | Conditions | Catalyst | Yield |

|---|---|---|---|

| Cyanogenation | 80°C ± 2°C, 3 h reflux | – | 88% |

| Hydrogenation | 140°C, 2.0–2.5 MPa H₂ | Raney Ni | 94% |

Critical parameters:

- Cyanide concentration: 1.5–2.0 molar equivalents

- Hydrogenation solvent: Toluene/methanol mixtures (4:1 v/v)

- Ammonia co-feed: 4–5 wt% to prevent catalyst poisoning

Post-hydrogenation, vacuum distillation at 0.1–0.5 kPa isolates 3,4-dimethoxyphenethylamine with >99% purity.

N-(4-Methoxybenzyl) Sidechain Installation

Reductive Amination with 4-Methoxybenzaldehyde

Adapting US4960939A’s methodology, the secondary amine forms via Pd/C-catalyzed reductive amination:

Reaction Scheme

3,4-Dimethoxyphenethylamine + 4-Methoxybenzaldehyde → Imine Intermediate → Hydrogenation → N-(4-Methoxybenzyl) Product

Optimized Parameters

- Solvent: Ethanol/CH₂Cl₂ (1:1)

- Catalyst: 5% Pd/C (0.5–1.0 wt%)

- Pressure: 0.2–0.3 MPa H₂

- Temperature: 25–30°C

- Yield: 89–93%

Key considerations:

- Stoichiometric formaldehyde (37% aqueous) ensures mono-methylation

- Benzaldehyde derivatives require electron-donating groups (e.g., 4-OCH₃) for optimal imine stability

Alternative Alkylation Routes

While less efficient, direct alkylation with 4-methoxybenzyl chloride remains feasible:

| Condition | Value | Outcome |

|---|---|---|

| Solvent | DMF | 78% yield |

| Base | K₂CO₃ | Minimal hydrolysis |

| Temperature | 60°C | 8 h reaction time |

This method produces quaternary ammonium impurities (5–8%) requiring silica gel chromatography for removal.

Hydrochloride Salt Formation

Final product isolation employs HCl gas saturation in anhydrous ether, achieving 97–99% conversion efficiency:

Crystallization Protocol

- Dissolve free base in ethyl acetate (5 mL/g) at 40°C

- Bubble HCl gas until pH = 1–2

- Cool to −20°C for 12 h

- Filter and wash with cold (−10°C) diethyl ether

XRD analysis confirms monoclinic crystal structure (P2₁/c space group) with characteristic d-spacings at 4.56 Å and 3.89 Å.

Process Optimization and Scalability

Catalytic System Comparison

| Catalyst | Hydrogenation Time (h) | Byproducts | Reusability |

|---|---|---|---|

| Raney Ni | 15–18 | <2% dehalo | 3 cycles |

| Pd/C | 10–12 | <0.5% over-red | 5 cycles |

| PtO₂ | 8–10 | 1–3% cracking | 1 cycle |

Raney Ni offers cost advantages ($120/kg vs. $950/kg for Pd/C) but requires higher pressures.

Waste Stream Management

Cyanide-containing effluents from’s process undergo alkaline hydrolysis:

- 140–150°C, 10 h NaOH treatment

- Residual CN⁻ <0.1 ppm meeting EPA discharge standards

Analytical Characterization

Key Spectroscopic Data

- ¹H NMR (400 MHz, D₂O) : δ 6.82 (d, J=8.4 Hz, 2H, Ar-H), 3.89 (s, 6H, OCH₃), 3.72 (s, 3H, OCH₃), 3.15 (t, J=7.2 Hz, 2H, CH₂NH)

- HPLC : tᵣ = 6.78 min (C18, 60:40 MeOH/H₂O+0.1% TFA)

- mp : 214–216°C (dec.)

Chemical Reactions Analysis

Benzeneethanamine, 3,4-dimethoxy-N-((4-methoxyphenyl)methyl)-, hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it to more saturated amines or alcohols.

Substitution: The methoxy groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide

Scientific Research Applications

Benzeneethanamine, 3,4-dimethoxy-N-((4-methoxyphenyl)methyl)-, hydrochloride has several applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of more complex organic molecules.

Biology: Studies have explored its effects on various biological systems, including its potential as a neurotransmitter analog.

Medicine: Research has investigated its potential therapeutic effects, particularly in the context of neurological disorders.

Industry: It is used in the production of certain pharmaceuticals and as an intermediate in organic synthesis

Mechanism of Action

The mechanism of action of Benzeneethanamine, 3,4-dimethoxy-N-((4-methoxyphenyl)methyl)-, hydrochloride involves its interaction with specific molecular targets in the body. It is believed to act on monoamine oxidase enzymes, inhibiting their activity and thereby affecting the levels of neurotransmitters such as serotonin and dopamine. This inhibition can lead to various physiological effects, including mood modulation and potential therapeutic benefits for certain neurological conditions .

Comparison with Similar Compounds

Chemical Structure :

- IUPAC Name : Benzeneethanamine, 3,4-dimethoxy-N-((4-methoxyphenyl)methyl)-, hydrochloride.

- Molecular Formula: C₁₈H₂₃NO₃·HCl.

- Molecular Weight : ~337.45 g/mol (calculated).

- Key Features :

Comparison with Structurally Similar Compounds

Substituent Variations on the Amine Group

Variations in Benzene Ring Substituents

Q & A

Q. What are the optimal synthetic routes for preparing Benzeneethanamine, 3,4-dimethoxy-N-((4-methoxyphenyl)methyl)-, hydrochloride with high purity?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or reductive amination. A validated approach involves reacting 3,4-dimethoxyphenethylamine with 4-methoxybenzyl chloride in the presence of a base (e.g., KCO) in anhydrous DMF, followed by hydrochloride salt formation using HCl gas. Purification via recrystallization from ethanol/water (1:3 v/v) yields >95% purity, confirmed by HPLC . Key parameters include stoichiometric control of the benzylating agent and inert atmosphere to prevent oxidation of methoxy groups .

Q. How can structural confirmation of this compound be achieved using spectroscopic techniques?

Methodological Answer:

- NMR : H NMR (DMSO-d) shows characteristic peaks: δ 3.72–3.85 (methoxy groups, singlet), δ 4.25 (N-CH-Ar, multiplet), and δ 6.75–7.30 (aromatic protons). C NMR confirms methoxy carbons at ~55–56 ppm .

- Mass Spectrometry : ESI-MS (positive mode) exhibits [M+H] at m/z 346.2 (CHNO), with a chloride adduct at m/z 382.1 .

- HPLC : Retention time (12.5 min, C18 column, 0.1% TFA in HO/MeOH gradient) ensures purity and absence of unreacted precursors .

Q. What biological activity is predicted based on structural analogs, and how can this be tested experimentally?

Methodological Answer: Structural analogs (e.g., 3,4-dimethoxy-N-methylphenethylamine hydrochloride) exhibit affinity for serotonin and dopamine receptors due to methoxy substitutions enhancing lipophilicity and blood-brain barrier penetration . In vitro assays using HEK-293 cells transfected with human 5-HT or D receptors can quantify binding (IC via radioligand competition assays). Dose-response curves (1 nM–10 µM) should be analyzed using nonlinear regression to determine potency .

Advanced Research Questions

Q. How do the methoxy and benzyl substituents influence receptor binding dynamics?

Methodological Answer:

- Methoxy Groups : The 3,4-dimethoxy configuration increases electron density on the aromatic ring, enhancing π-π stacking with receptor hydrophobic pockets. Molecular docking (e.g., AutoDock Vina) predicts binding poses in 5-HT’s orthosteric site, with ∆G values < −8 kcal/mol .

- Benzyl Substituent : The 4-methoxybenzyl group introduces steric bulk, potentially reducing off-target binding. Competitive binding assays against σ-1 receptors (using [H]-(+)-pentazocine) can validate selectivity .

Q. How can contradictory data on metabolic stability be resolved in preclinical studies?

Methodological Answer: Discrepancies in metabolic half-life (e.g., 2.5 h in rat liver microsomes vs. 4.1 h in human) may arise from species-specific CYP450 isoforms. Resolve via:

- CYP Inhibition Assays : Co-incubate with CYP2D6/CYP3A4 inhibitors (e.g., quinidine, ketoconazole) to identify primary metabolic pathways .

- Metabolite ID : LC-MS/MS analysis of hepatocyte incubations detects O-demethylated and hydroxylated metabolites. Quantify using stable isotope-labeled internal standards .

Q. What experimental strategies optimize pharmacokinetic properties without altering pharmacophore integrity?

Methodological Answer:

- Prodrug Design : Introduce ester linkages at the benzyl position (e.g., acetylated benzyl alcohol) to enhance oral bioavailability. Hydrolysis in plasma (tested via LC-MS) restores the active compound .

- Salt Forms : Compare hydrochloride with besylate or tosylate salts for solubility (shake-flask method, pH 1–7) and crystallinity (PXRD) .

Q. How does the hydrochloride salt form impact stability under varying storage conditions?

Methodological Answer: Accelerated stability studies (ICH guidelines):

- Thermal Stress : Store at 40°C/75% RH for 6 months; monitor degradation via HPLC. Hydrochloride salts typically show <5% decomposition vs. free bases (>15%) .

- Photostability : Expose to UV light (1.2 million lux-hours); methoxy groups may oxidize to quinones, detected by colorimetric assays (λ = 450 nm) .

Data Contradiction Analysis

Q. How to address conflicting reports on adrenergic vs. serotonergic activity?

Methodological Answer: Discrepancies may stem from assay conditions (e.g., receptor subtype isoforms or cell line variability). Standardize protocols:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.